Ac-Ala-OH (N-Acetyl-L-alanine, CAS 97-69-8) is a permanently N-capped derivative of the proteinogenic amino acid L-alanine. By acetylating the N-terminal amine, the compound exhibits fundamentally different solubility, crystallization thermodynamics, and enzymatic recognition profiles compared to its unprotected counterpart [1]. In industrial and laboratory procurement, it is primarily sourced as a stable, ready-to-use building block for solid-phase peptide synthesis (SPPS), a highly stereospecific substrate for biocatalytic chiral resolution, and an effective transient chiral ligand in transition-metal-catalyzed C-H activation workflows [2].
Substituting Ac-Ala-OH with unprotected L-alanine or temporary protecting groups (such as Fmoc-Ala-OH or Boc-Ala-OH) leads to severe process inefficiencies and synthesis failures. Unprotected L-alanine cannot be used directly for N-terminal capping in peptide synthesis, as its free amine causes uncontrolled polymerization and side reactions [1]. Conversely, utilizing Fmoc-Ala-OH requires a subsequent deprotection step followed by a separate acetylation reaction (e.g., with acetic anhydride) to achieve the final N-capped terminus, which decreases atom economy, increases solvent waste, and extends cycle times [1]. Furthermore, unprotected L-alanine lacks the necessary organic solubility and specific enzymatic recognition required for acylase-mediated chiral resolution and transition-metal ligand applications [2].
Ac-Ala-OH demonstrates highly temperature-dependent solubility in organic solvents, which is critical for scalable purification. In acetonitrile, the solubility of Ac-Ala-OH exhibits a 6.48-fold increment across a temperature range of 283.15 to 323.15 K, reaching a maximum mole fraction solubility of 0.2674 mol/mol in ethanol at 323.15 K [1]. This steep solubility curve allows for highly efficient cooling crystallization, a process that is not viable with the poorly organic-soluble unprotected L-alanine[1].
| Evidence Dimension | Temperature-dependent solubility increment and maximum mole fraction solubility |
| Target Compound Data | 6.48-fold increment in acetonitrile; 0.2674 mol/mol max solubility in ethanol (323.15 K) |
| Comparator Or Baseline | Unprotected L-alanine (poor organic solubility, lacks steep temperature dependence) |
| Quantified Difference | Ac-Ala-OH enables high-yield solvent-based cooling crystallization impossible with L-alanine. |
| Conditions | Static gravimetric method, 283.15–323.15 K, 101.2 kPa, 16 monosolvents |
The steep temperature-solubility curve in organic solvents allows manufacturers to purify the compound via highly efficient cooling crystallization, reducing processing costs.
Ac-Ala-OH serves as a highly specific substrate for L-aminoacylase enzymes used in the industrial production of enantiopure L-amino acids. When subjected to L-aminoacylase (e.g., from Alcaligenes denitrificans), the L-enantiomer (Ac-Ala-OH) exhibits a 78% relative hydrolysis activity, whereas the D-enantiomer (N-acetyl-D-alanine) shows 0% reactivity[1]. This absolute stereospecificity enables the complete and efficient resolution of racemic N-acetyl-alanine mixtures into pure L-alanine [1].
| Evidence Dimension | Relative enzymatic hydrolysis activity by L-aminoacylase |
| Target Compound Data | 78% relative activity for Ac-Ala-OH |
| Comparator Or Baseline | 0% relative activity for N-acetyl-D-alanine |
| Quantified Difference | 78% vs 0% reactivity, providing perfect enantiomeric discrimination. |
| Conditions | 50 mM Tris HCl buffer (pH 7.8), 15 mM substrate concentration, 37°C for 10 minutes |
This strict enzymatic recognition makes Ac-Ala-OH the mandatory precursor for producing high-purity L-alanine via scalable, green biocatalytic resolution processes.
In palladium-catalyzed oxidative dehydrogenative cross-coupling and C(sp3)-H arylation reactions, mono-N-protected amino acids (MPAAs) act as crucial transient directing ligands. Ac-Ala-OH provides an optimal steric profile that significantly outperforms simpler analogs. In the Pd(II)/Pd(0)-catalyzed cross-coupling of C(sp3)-H bonds with arylboron reagents, the use of Ac-Ala-OH as a ligand delivered a 50% product yield, compared to only a 31% yield when using the less sterically hindered Ac-Gly-OH[1].
| Evidence Dimension | Product yield in Pd-catalyzed C(sp3)-H cross-coupling |
| Target Compound Data | 50% yield with Ac-Ala-OH ligand |
| Comparator Or Baseline | 31% yield with Ac-Gly-OH ligand |
| Quantified Difference | 19% absolute increase (approx. 61% relative increase) in cross-coupling yield. |
| Conditions | Pd(II)/Pd(0) catalysis, cross-coupling of L-amino esters with arylboron reagents |
Selecting Ac-Ala-OH over simpler glycine-based ligands significantly improves catalytic turnover and final product yield in complex C-H functionalization workflows.
Ac-Ala-OH can be crystallized into an orthorhombic system (space group P21212) that exhibits strong piezoelectric and non-linear optical (NLO) properties. Kurtz-Perry Simple Harmonic Generation (SHG) testing demonstrates that single-crystal Ac-Ala-OH possesses an NLO efficiency 1.4 times greater than that of the standard inorganic reference material, Potassium Dihydrogen Phosphate (KDP)[1]. This high efficiency, combined with its thermal stability, makes it a superior organic alternative for optical device fabrication[1].
| Evidence Dimension | Second Harmonic Generation (SHG) efficiency |
| Target Compound Data | 1.4x SHG efficiency relative to KDP |
| Comparator Or Baseline | Standard KDP (Potassium Dihydrogen Phosphate) crystal (1.0x baseline) |
| Quantified Difference | 40% greater non-linear optical efficiency than the standard inorganic benchmark. |
| Conditions | Kurtz-Perry Simple Harmonic Generation (SHG) analysis on single crystals grown via slow evaporation |
Its superior NLO efficiency and organic nature make Ac-Ala-OH an attractive, high-performance material for procurement in the development of advanced optoelectronic sensors and devices.
Because L-aminoacylase exhibits absolute stereospecificity for Ac-Ala-OH over its D-enantiomer, this compound is the ideal starting material for industrial chiral resolution. Procurement of racemic N-acetyl-alanine allows manufacturers to use enzymatic hydrolysis to selectively yield pure L-alanine, a process that is highly scalable and environmentally benign compared to traditional chemical resolution [1].
In peptide manufacturing, Ac-Ala-OH is procured as a ready-to-use building block that simultaneously adds an alanine residue and permanently caps the N-terminus. This eliminates the need for the two-step Fmoc-deprotection and acetic anhydride capping process, thereby maximizing atom economy, reducing solvent waste, and streamlining the overall synthesis cycle [2].
For laboratories conducting complex palladium-catalyzed cross-coupling reactions, Ac-Ala-OH serves as a highly effective mono-N-protected amino acid (MPAA) ligand. Its specific steric profile provides a 61% relative increase in yield over simpler ligands like Ac-Gly-OH, making it the preferred choice for optimizing catalytic turnover in the synthesis of unnatural amino acids and pharmaceutical intermediates [3].
Driven by its 1.4x greater Second Harmonic Generation (SHG) efficiency compared to standard KDP crystals, Ac-Ala-OH is an excellent candidate for materials science applications. It is procured for the growth of semi-organic single crystals used in the fabrication of non-linear optical (NLO) devices, offering a metal-free, highly efficient alternative to traditional inorganic optical materials [4].
Irritant